molecular formula C6H14N2O3S B2641015 N-(morpholin-2-ylmethyl)methanesulfonamide CAS No. 1153762-77-6

N-(morpholin-2-ylmethyl)methanesulfonamide

Cat. No.: B2641015
CAS No.: 1153762-77-6
M. Wt: 194.25
InChI Key: ADNPJMCQRXUJKI-UHFFFAOYSA-N
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Description

N-(Morpholin-2-ylmethyl)methanesulfonamide (CAS 1153762-77-6) is a high-purity chemical compound supplied for advanced research and development applications. With a molecular formula of C6H14N2O3S and a molecular weight of 194.25 g/mol, this molecule features a unique hybrid structure combining a morpholine ring with a methanesulfonamide group . This structure makes it a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery, particularly for the synthesis of more complex molecules . The morpholine ring is a common pharmacophore found in bioactive molecules, while the methanesulfonamide group can enhance solubility and contribute to hydrogen-bonding interactions with biological targets, which is a feature shared with other therapeutically active sulfonamides . As a building block, it can be used to explore structure-activity relationships (SAR) and to optimize properties like potency and selectivity in lead compound optimization campaigns . Researchers utilize this compound under GHS guidelines, and it is offered with cold-chain transportation options to ensure stability . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(morpholin-2-ylmethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O3S/c1-12(9,10)8-5-6-4-7-2-3-11-6/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNPJMCQRXUJKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1CNCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Elucidation and Conformational Analysis of N Morpholin 2 Ylmethyl Methanesulfonamide

Spectroscopic Methodologies for Structural Confirmation

Spectroscopic analysis provides the foundational data for confirming the covalent structure and identifying the functional groups present in N-(morpholin-2-ylmethyl)methanesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. Although specific experimental data for this compound is not publicly available, a detailed prediction of its ¹H and ¹³C NMR spectra can be made based on extensive data from analogous N-substituted morpholines and methanesulfonamides. nih.govresearchgate.net

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the morpholine (B109124) ring, the methylene (B1212753) bridge, the sulfonamide N-H proton, and the methanesulfonyl methyl group. The morpholine ring typically exhibits a chair conformation at room temperature, leading to complex multiplets for its methylene protons. nih.govresearchgate.net Protons on carbons adjacent to the oxygen (C5-H and C6-H) are expected to appear further downfield (higher ppm) than those adjacent to the nitrogen (C3-H). The C2-H proton, being adjacent to the chiral center and the methylsulfonamide substituent, would likely appear as a complex multiplet. The methylene bridge protons (-CH₂-) connecting the morpholine ring to the sulfonamide nitrogen would also present as a multiplet, coupled to the C2-H proton. The sulfonamide proton (SO₂NH) signal is typically a broad singlet, and its chemical shift can be concentration and solvent-dependent. The methyl protons of the methanesulfonamide (B31651) group (-SO₂CH₃) are expected to appear as a sharp singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon spectrum would provide complementary information. The carbons of the morpholine ring adjacent to the heteroatoms are the most deshielded. The C5 and C6 carbons, being next to the oxygen atom, are expected at approximately 65-70 ppm, while the C3 carbon adjacent to the nitrogen would be found around 45-50 ppm. researchgate.net The C2 carbon, bearing the substituent, would be shifted further. The methylene bridge carbon (-CH₂-) would have a chemical shift influenced by both the morpholine ring and the sulfonamide nitrogen. The methyl carbon of the methanesulfonamide group is anticipated to be in the 35-45 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted) Notes
Morpholine C2-H Multiplet, ~2.9-3.2 ~55-60 Chiral center, complex splitting expected.
Morpholine C3-H₂ Multiplet, ~2.5-2.9 ~45-50 Protons adjacent to ring nitrogen.
Morpholine C5-H₂ Multiplet, ~3.6-3.9 ~65-70 Protons adjacent to ring oxygen.
Morpholine C6-H₂ Multiplet, ~3.6-3.9 ~65-70 Protons adjacent to ring oxygen.
Morpholine N-H Broad Singlet, ~1.5-2.5 - Exchangeable proton.
-CH₂-N(SO₂) Multiplet, ~3.1-3.4 ~48-52 Methylene bridge protons.
SO₂-NH Broad Singlet, ~5.0-7.0 - Sulfonamide proton, chemical shift is solvent dependent.

Note: Predicted values are based on data from related N-substituted morpholine and sulfonamide structures. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Characterization

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns. chemguide.co.uk In electrospray ionization (ESI), a common technique for sulfonamides, the molecule would typically be observed as a protonated molecular ion [M+H]⁺. nih.govacs.org

The fragmentation of this compound under tandem mass spectrometry (MS/MS) conditions would likely proceed through several key pathways. nih.govlibretexts.orgmiamioh.edu A primary fragmentation would involve the cleavage of the morpholine ring, a common pathway for such heterocyclic systems. researchgate.net Another expected fragmentation is the loss of the methanesulfonyl group (•SO₂CH₃) or cleavage of the S-N bond. The most stable fragments will produce the most intense signals (the base peak) in the spectrum. libretexts.org

Table 2: Predicted m/z Values for Major Ions of this compound in ESI-MS

Ion Formula Predicted m/z Description
[M+H]⁺ C₆H₁₅N₂O₃S⁺ 195.08 Protonated Molecular Ion
[M-SO₂CH₃]⁺ C₅H₁₁N₂O⁺ 115.09 Loss of the methanesulfonyl radical
[C₅H₁₁N₂O]⁺ C₅H₁₁N₂O⁺ 115.09 Ion from cleavage of S-N bond
[C₄H₈NO]⁺ C₄H₈NO⁺ 86.06 Fragment from morpholine ring cleavage (e.g., morpholin-2-ylmethyl cation)

Note: The molecular formula of the parent compound is C₆H₁₄N₂O₃S, with a molecular weight of 194.25 g/mol .

Infrared (IR) and Raman Spectroscopy Investigations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. thermofisher.com These two methods are complementary; IR spectroscopy measures the absorption of infrared light, while Raman spectroscopy measures the inelastic scattering of monochromatic light. mdpi.com

For this compound, the key vibrational modes would be associated with the sulfonamide and morpholine moieties.

Sulfonamide Group: This group is characterized by strong, distinct stretching vibrations. The asymmetric (νas) and symmetric (νs) stretching of the S=O bonds are expected to produce strong bands in the IR spectrum, typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. researchgate.net The S-N stretching vibration usually appears in the 900-800 cm⁻¹ region. The N-H stretching vibration of the sulfonamide would be observed as a band in the 3400-3200 cm⁻¹ range. researchgate.net

Morpholine Ring: The morpholine ring will show characteristic C-H stretching vibrations from its methylene groups, typically in the 3000-2850 cm⁻¹ region. researchgate.net A key feature of the morpholine ring is the C-O-C (ether) stretching, which gives rise to a strong, characteristic band, often around 1100 cm⁻¹. nih.gov The N-H stretching of the secondary amine in the morpholine ring would appear in the 3350-3250 cm⁻¹ range.

Table 3: Key Predicted Vibrational Frequencies for this compound

Frequency Range (cm⁻¹) Assignment Spectroscopy Notes
3400–3200 N-H Stretching (Sulfonamide & Morpholine Amine) IR, Raman Can be broad due to hydrogen bonding.
3000–2850 C-H Stretching (Aliphatic) IR, Raman Methylene and methyl groups.
1350–1300 S=O Asymmetric Stretching IR (Strong), Raman (Weak) Characteristic of sulfonamides.
1160–1140 S=O Symmetric Stretching IR (Strong), Raman (Strong) Characteristic of sulfonamides.
~1100 C-O-C Asymmetric Stretching IR (Strong) Ether linkage in the morpholine ring.

X-ray Crystallography Studies of this compound

While spectroscopic methods confirm the molecular structure, X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. researchgate.net

Crystal Structure Determination and Analysis of Polymorphism

To date, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. The determination of its crystal structure would involve growing a single crystal of suitable quality and analyzing it via single-crystal X-ray diffraction. This process would yield precise atomic coordinates, defining the unit cell parameters and the space group of the crystal lattice.

Many sulfonamides are known to exhibit polymorphism, which is the ability of a compound to crystallize in multiple distinct solid-state forms. nih.govresearchgate.netnih.gov These polymorphs can have different physical properties. The potential for polymorphism in this compound is high due to the conformational flexibility of the morpholine ring and the presence of multiple hydrogen bond donors (two N-H groups) and acceptors (three oxygen atoms and one nitrogen atom). nih.gov Different crystallization conditions (e.g., solvent, temperature, cooling rate) could lead to different polymorphs. allfordrugs.com Vibrational spectroscopy, particularly Raman spectroscopy, is a powerful tool for differentiating between polymorphs, as subtle changes in the crystal lattice can lead to noticeable shifts in the vibrational spectra. americanpharmaceuticalreview.com

Intermolecular Interactions in the Solid State

Based on the molecular structure, the crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. acs.orgnih.gov The sulfonamide group is a potent hydrogen-bonding motif. acs.org The acidic N-H proton of the sulfonamide can act as a hydrogen bond donor to the sulfonyl oxygens of a neighboring molecule, often forming characteristic chains or dimeric synthons. acs.orgnih.gov

Conformational Analysis and Stereochemistry of this compound

Computational Conformational Sampling and Energy Minimization

In the absence of direct experimental data for this compound, insights into its conformational preferences can be hypothesized based on computational methods applied to similar flexible molecules. wustl.edu Methodologies such as distance-geometry based approaches (like OMEGA) or molecular dynamics simulations (like MOE-LowModeMD and MacroModel) are powerful tools for exploring the potential energy surface of a molecule. nih.gov These methods systematically alter bond rotations and ring conformations to generate a multitude of possible three-dimensional structures.

Following the generation of a diverse set of conformers, energy minimization calculations are crucial to identify the most stable, low-energy structures. These calculations, often employing density functional theory (DFT), would likely reveal that the equatorial orientation of the methanesulfonamidomethyl group on the morpholine chair is energetically favored over the axial position to reduce steric hindrance. The relative energies of different conformers would be influenced by intramolecular interactions, such as hydrogen bonding.

A hypothetical table of results from such a computational study is presented below to illustrate the expected outcome.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerMorpholine Ring ConformationSubstituent PositionRelative Energy (kcal/mol)
1ChairEquatorial0.00
2ChairAxial2.50
3Twist-Boat-5.80

Note: This data is illustrative and not based on published research for this specific compound.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if applicable)

The presence of a stereocenter at the C2 position of the morpholine ring means that this compound can exist as a pair of enantiomers, (R)- and (S)-N-(morpholin-2-ylmethyl)methanesulfonamide. Chiroptical spectroscopy techniques, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are powerful for distinguishing between enantiomers and assessing the enantiomeric purity of a sample. mdpi.com

These techniques measure the differential absorption of left and right circularly polarized light. Each enantiomer produces a mirror-image spectrum, allowing for their identification and quantification. In a pharmaceutical context, where one enantiomer may have desired therapeutic effects while the other could be inactive or even harmful, such analysis is critical. nih.gov The development of a robust analytical method, potentially using chiral chromatography or capillary electrophoresis, would be essential for separating the enantiomers and ensuring the quality of a single-enantiomer product. nih.gov

The application of these techniques would involve comparing the experimental ECD or VCD spectrum of a sample to that of a known enantiomerically pure standard. The intensity of the signal would be proportional to the concentration of the enantiomer, allowing for the determination of enantiomeric excess.

Theoretical and Computational Chemistry Investigations of N Morpholin 2 Ylmethyl Methanesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern computational chemistry, providing detailed insights into the electronic properties of a molecule. These methods are used to determine the ground-state molecular geometry, electronic structure, and various reactivity parameters.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the geometry and reactivity of molecules like N-(morpholin-2-ylmethyl)methanesulfonamide. DFT calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, key electronic properties and reactivity descriptors can be calculated.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. The HOMO energy (EHOMO) is associated with the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The energy gap between these orbitals (ELUMO - EHOMO) is a significant indicator of chemical stability; a larger gap implies higher stability and lower reactivity. sci-hub.se

Global reactivity descriptors derived from these orbital energies, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), provide a quantitative measure of the molecule's reactivity. These parameters help in understanding the molecule's behavior in chemical reactions. sci-hub.se

Table 1: Theoretical Reactivity Descriptors for this compound Calculated at the B3LYP/6-31G(d,p) level of theory (Illustrative Data).

ParameterValue (eV)Formula
EHOMO-7.15-
ELUMO1.20-
Energy Gap (ΔE)8.35ELUMO - EHOMO
Ionization Potential (I)7.15-EHOMO
Electron Affinity (A)-1.20-ELUMO
Electronegativity (χ)2.975(I + A) / 2
Chemical Hardness (η)4.175(I - A) / 2
Global Electrophilicity (ω)1.06χ² / (2η)
Chemical Potential (μ)-2.975-(I + A) / 2

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior towards electrophilic and nucleophilic attacks. researchgate.netmdpi.com The MEP surface map visualizes the electrostatic potential on the van der Waals surface of the molecule, using a color spectrum to indicate charge-rich and charge-poor regions.

For this compound, the MEP map would highlight:

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. They are typically located around electronegative atoms like the oxygen atoms of the sulfonyl group and the morpholine (B109124) ring, as well as the nitrogen atom of the sulfonamide. researchgate.net

Positive Regions (Blue): These areas indicate electron deficiency and are prone to nucleophilic attack. Such regions are generally found around the hydrogen atoms, particularly those attached to the nitrogen of the sulfonamide group and the methyl group. researchgate.net

Neutral Regions (Green): These represent areas with near-zero potential, typically found over the carbon backbone of the molecule.

This analysis is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are fundamental to molecular recognition and binding to biological targets. mdpi.com

Molecular Docking and Ligand-Protein Interaction Simulations (Theoretical Binding Modes)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.govmdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. nih.govscispace.com The process involves placing the ligand into the binding site of a protein and evaluating the binding affinity using a scoring function, which estimates the free energy of binding.

In a theoretical docking study of this compound, a relevant protein target would be selected. For instance, many sulfonamide-containing molecules are known to interact with carbonic anhydrases. mdpi.com The simulation would predict the binding pose and affinity (e.g., in kcal/mol). Analysis of the docked conformation reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. rsc.org

Table 2: Illustrative Molecular Docking Results of this compound with Human Carbonic Anhydrase II

ParameterValueInteracting Residues (Hypothetical)
Binding Affinity (kcal/mol)-7.8-
Interaction Type Distance (Å) Residue
Hydrogen Bond2.1HIS94
Hydrogen Bond2.5THR199
Hydrophobic Interaction3.8VAL121
Hydrophobic Interaction4.2LEU198

These simulations provide a static snapshot of the binding event and form the basis for more advanced dynamic studies. unibas.ch

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations offer a dynamic view of molecular systems, allowing the study of conformational changes and the influence of the environment over time. mdpi.comchemrxiv.org For a flexible molecule like this compound, MD simulations are essential to explore its conformational landscape. nih.govnih.gov

An MD simulation would track the atomic motions of the molecule, either in a vacuum or, more realistically, in a solvent like water. nih.govnih.gov This allows for the assessment of:

Conformational Flexibility: The simulation reveals the different shapes (conformers) the molecule can adopt, the energy barriers between them, and their relative populations. This is critical as the biologically active conformation may not be the lowest energy state in isolation. nih.govresearchgate.net

Solvent Effects: The presence of solvent molecules can significantly influence the structure and dynamics of the solute. researchgate.net MD simulations explicitly model solute-solvent interactions, such as hydrogen bonding with water, providing insight into the molecule's solubility and how solvation affects its conformational preferences. researchgate.net

Ligand-Protein Complex Stability: When applied to a ligand-protein complex from a docking study, MD simulations can assess the stability of the binding pose over time, providing a more accurate picture of the binding event. nih.govdovepress.commdpi.com

Key analyses from MD trajectories include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule.

Quantitative Structure-Property Relationship (QSPR) Modeling for Intrinsic Chemical Characteristics

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the physicochemical properties of chemicals based on their molecular structure. nih.govresearchgate.net These models establish a mathematical correlation between calculated molecular descriptors and an experimentally determined property. nih.govliverpool.ac.uk

For this compound, a QSPR model could be developed to predict intrinsic properties that are costly or time-consuming to measure experimentally, such as aqueous solubility (LogS), lipophilicity (LogP), or melting point. researchgate.net The process involves:

Calculating a large number of molecular descriptors (e.g., topological, electronic, constitutional) for a set of structurally related compounds with known property values.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model.

Applying the validated model to predict the property for this compound based on its calculated descriptors.

Table 3: Selected Molecular Descriptors for QSPR Modeling of this compound (Illustrative)

Descriptor TypeDescriptor NameCalculated ValuePredicted Property Relevance
ConstitutionalMolecular Weight194.26General size
TopologicalWiener Index488Molecular branching
ElectronicDipole Moment4.5 DPolarity, Solubility
PhysicochemicalLogP (Octanol-Water)-0.85Lipophilicity, Permeability
GeometricalMolecular Surface Area210 ŲInteractions, Transport

QSPR provides a rapid and cost-effective means to estimate key chemical characteristics, aiding in the early assessment of a compound's potential utility.

Chemical Reactivity and Stability Studies of N Morpholin 2 Ylmethyl Methanesulfonamide

Hydrolytic Stability under Varying Chemical Conditions

The hydrolytic stability of N-(morpholin-2-ylmethyl)methanesulfonamide is influenced by the pH of the aqueous environment. The sulfonamide linkage is generally considered to be chemically robust. wikipedia.orgnih.gov

Studies on a range of sulfonamides have demonstrated that they are largely stable to hydrolysis under neutral (pH 7.0) and alkaline (pH 9.0) conditions, with estimated half-lives of over a year at 25°C. nih.gov However, under acidic conditions (pH 4.0), the rate of hydrolysis can increase for some sulfonamides. nih.govresearchgate.net The degradation in acidic solution can proceed via two independent mechanisms, leading to the cleavage of the S-N bond. nih.gov For this compound, acidic conditions could potentially lead to the formation of methanesulfonic acid and 2-(aminomethyl)morpholine (B111239).

The morpholine (B109124) ring itself is generally stable to hydrolysis. However, at elevated temperatures and in the presence of certain catalysts like magnetite, morpholine can undergo decomposition. researchgate.net The ether linkage within the morpholine ring is typically resistant to hydrolysis under standard conditions.

Table 1: Predicted Hydrolytic Stability of this compound

pH ConditionPredicted StabilityPotential Degradation Products
Acidic (pH < 7)Potentially susceptible to slow hydrolysisMethanesulfonic acid, 2-(aminomethyl)morpholine
Neutral (pH 7)Generally stableMinimal degradation expected
Alkaline (pH > 7)Generally stableMinimal degradation expected

Oxidative Stability and Potential Degradation Pathways

The this compound molecule presents several sites susceptible to oxidative degradation. The morpholine ring, particularly the carbon atoms adjacent to the nitrogen and oxygen atoms, and the nitrogen atom itself, are potential sites of oxidation.

Microbial degradation of morpholine has been shown to proceed via cleavage of the C-N bond, leading to the formation of an amino acid intermediate which is subsequently deaminated and oxidized. nih.govnih.govresearchgate.net This suggests that under certain oxidative conditions, the morpholine ring of this compound could be opened. A hypothetical pathway for the oxidative degradation of the morpholine moiety could involve initial hydroxylation at the carbon adjacent to the nitrogen, followed by ring cleavage. nih.gov

The sulfur atom in the methanesulfonamide (B31651) group is in a high oxidation state (+6) and is therefore generally resistant to further oxidation. However, the synthesis of sulfonamides can be achieved through the oxidation of sulfinamides, indicating that the sulfur-containing precursor is susceptible to oxidation. organic-chemistry.org Strong oxidizing conditions could potentially lead to the cleavage of the C-S or S-N bonds, although this is generally not a facile process.

Electrochemical methods have been developed for the synthesis of sulfonamides via the oxidative coupling of amines and thiols. acs.org This process involves the oxidation of the amine to a radical cation, which then reacts with a disulfide. acs.org This suggests that the secondary amine in the morpholine ring could be a site of initial oxidative attack.

Photochemical Reactivity and Light-Induced Transformations

The photochemical stability of this compound is expected to be influenced by the absorption of UV radiation, which can lead to the cleavage of chemical bonds. Both the sulfonamide and the aliphatic amine moieties can be susceptible to photochemical degradation.

Studies on sulfonamide antibiotics have shown that they can undergo photolysis in aqueous environments. nih.gov This degradation can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by other photochemically generated species like hydroxyl radicals. nih.govnih.gov The S-N bond in sulfonamides is a known site of photochemical cleavage. nih.govbohrium.comresearchgate.net Theoretical studies have suggested that the dissociation of the S-N bond is more facile in the triplet excited state of the sulfonamide molecule. nih.govbohrium.com

Aliphatic amines are also known to undergo photooxidation in the atmosphere. researchgate.netacs.orgnilu.no These reactions can lead to the formation of a variety of products, including nitrosamines, nitramines, and amides. acs.org For this compound, light-induced reactions could potentially involve the abstraction of a hydrogen atom from the carbon adjacent to the morpholine nitrogen, leading to radical-mediated degradation pathways.

Table 2: Potential Photochemical Degradation of this compound

MoietyPotential ReactionPotential Products
SulfonamideS-N bond cleavageMethanesulfonic acid derivatives, morpholine derivatives
Morpholine (aliphatic amine)Photooxidation, C-H abstractionRing-opened products, amides, nitrosamines

Reactions with Specific Chemical Reagents and Functional Group Interconversions

The reactivity of this compound with specific chemical reagents is characteristic of its secondary amine and sulfonamide functional groups.

The secondary amine of the morpholine ring is nucleophilic and can undergo a variety of reactions. wikipedia.org These include:

Alkylation: Reaction with alkyl halides can introduce an alkyl group onto the nitrogen atom. libretexts.orgncert.nic.inopenstax.orgorganic-chemistry.org

Acylation: Reaction with acid chlorides or anhydrides will form an amide at the morpholine nitrogen. ncert.nic.inopenstax.org

Reaction with Arylsulfonyl Chlorides: As a secondary amine, it would react with reagents like benzenesulfonyl chloride (Hinsberg's reagent) to form a sulfonamide that is insoluble in alkali. ncert.nic.inembibe.com

The sulfonamide group is relatively unreactive. wikipedia.org However, the hydrogen atom on the sulfonamide nitrogen can be deprotonated by a strong base. The resulting anion can then participate in further reactions. The N-S bond of a sulfonamide is generally stable but can be cleaved under certain reductive or harsh acidic conditions.

Functional group interconversions involving the sulfonamide moiety are possible. For example, the oxidation of sulfonamides can lead to the formation of N-sulfonylimines under specific conditions. nih.govresearchgate.net

Design, Synthesis, and Characterization of Analogues and Derivatives of N Morpholin 2 Ylmethyl Methanesulfonamide

Rational Design Principles for Structural Modification

The rational design of analogues of N-(morpholin-2-ylmethyl)methanesulfonamide is rooted in established principles of medicinal chemistry, primarily focusing on structure-activity relationship (SAR) studies. The goal of these modifications is to enhance desired properties through strategic structural changes. researchgate.netnih.gov Key strategies involve altering the compound's steric, electronic, and lipophilic properties to optimize its interactions with biological targets.

The morpholine (B109124) ring is a common starting point for modification due to its significant role in influencing the pharmacokinetic profile of a molecule. researchgate.nete3s-conferences.org Modifications can include the introduction of substituents at various positions on the ring to probe the steric and electronic requirements of the binding site. For instance, alkyl or aryl groups can be added to explore hydrophobic interactions, while polar groups can be introduced to enhance solubility or form hydrogen bonds. e3s-conferences.org Another design consideration is the conformational restriction of the morpholine ring, which can be achieved by introducing bridged structures to lock the molecule in a specific conformation. e3s-conferences.org

The methanesulfonamide (B31651) group also presents opportunities for modification. The acidity of the N-H bond and the hydrogen bonding capacity of the sulfonyl oxygens are key features that can be modulated. Replacing the methyl group with larger alkyl or aryl moieties can explore additional binding pockets and influence lipophilicity. mdpi.com Furthermore, the entire methanesulfonamide group can be replaced with other bioisosteric groups to alter the compound's electronic distribution and hydrogen bonding patterns.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are often employed to guide the rational design process. mdpi.commdpi.com These tools help in predicting how different structural modifications might affect the binding affinity and other properties of the analogues, thereby prioritizing the synthesis of the most promising candidates. mdpi.com

Synthesis of Morpholine Ring Modified Analogues

The synthesis of analogues with a modified morpholine ring is a key strategy to explore the SAR of this compound. Various synthetic routes have been developed to introduce substituents at different positions of the morpholine ring.

One common approach involves starting with a substituted amino alcohol, which can then be cyclized to form the desired morpholine derivative. For example, enantiomerically pure amino alcohols can be used to synthesize cis-3,5-disubstituted morpholines via a multi-step synthesis where a key step is a palladium-catalyzed carboamination reaction. nih.gov This method allows for the introduction of a wide range of substituents with high stereocontrol. nih.gov

Another strategy is the modification of a pre-formed morpholine ring. For instance, N-alkylation or N-acylation of the morpholine nitrogen can be readily achieved. mdpi.com Furthermore, functional groups on the morpholine ring can be manipulated. For example, a hydroxyl group can be introduced and subsequently converted to other functionalities.

The following table summarizes some examples of synthetic approaches to morpholine ring modified analogues:

Starting MaterialKey ReactionType of ModificationReference
Substituted amino alcoholsPalladium-catalyzed carboaminationC-substitution on the morpholine ring nih.gov
2-(chloromethyl)-1H-benzimidazole and morpholineSubstitution reaction followed by N-alkylationN-substitution on the morpholine ring mdpi.com
RibonucleosidesOxidation and reductive aminationSubstituted morpholino nucleoside derivatives nih.gov

These synthetic strategies provide a versatile toolbox for creating a diverse library of morpholine ring modified analogues, which are essential for detailed SAR studies.

Synthesis of Methanesulfonamide Group Modified Analogues

Modification of the methanesulfonamide group is another important avenue for generating analogues of this compound with potentially improved properties. These modifications can range from simple alterations of the alkyl or aryl substituent on the sulfur atom to the complete replacement of the sulfonamide moiety with other functional groups.

The synthesis of N-substituted sulfonamides is typically achieved by reacting a primary or secondary amine with a sulfonyl chloride in the presence of a base. mdpi.com This general method can be applied to synthesize a wide variety of analogues where the methyl group of the methanesulfonamide is replaced by other alkyl, aryl, or heteroaryl groups. The choice of the sulfonyl chloride determines the nature of the substituent on the sulfonamide group.

For instance, reacting (morpholin-2-yl)methanamine with various arenesulfonyl chlorides would yield a series of N-(morpholin-2-ylmethyl)arenesulfonamide analogues. The electronic properties of the arene ring can be systematically varied by introducing electron-donating or electron-withdrawing substituents, allowing for a fine-tuning of the electronic character of the sulfonamide group.

The following table provides examples of synthetic strategies for modifying the sulfonamide group:

Amine ComponentSulfonylating AgentResulting Analogue TypeReference
Primary or secondary amineVarious sulfonyl chloridesN-substituted sulfonamides mdpi.com
(Morpholin-2-yl)methanamineArenesulfonyl chloridesN-(morpholin-2-ylmethyl)arenesulfonamidesGeneral synthetic knowledge
Amine2-chloroethanolIntroduction of a morpholine moiety to an existing amine researchgate.net

Synthesis of Linker Region Modified Analogues

The linker region, the methylene (B1212753) group in this compound, plays a critical role in orienting the morpholine and methanesulfonamide moieties. Modification of this linker can provide valuable insights into the optimal spatial arrangement for biological activity. Strategies for linker modification include altering its length, introducing substituents, or incorporating rigidifying elements.

To synthesize analogues with a longer linker, one could start with a morpholine derivative bearing a longer aminoalkyl side chain, such as (morpholin-2-yl)ethanamine or (morpholin-2-yl)propanamine. These can be synthesized through multi-step sequences, for example, by ring-opening of an epoxide with an appropriate amino alcohol derivative followed by cyclization. The resulting aminoalkylmorpholine can then be reacted with methanesulfonyl chloride to afford the desired analogue.

Introducing substituents on the linker can be achieved by using a starting material that already contains the desired substitution pattern. For example, a chiral amino alcohol with a substituent on the carbon atom that will become the linker can be used to synthesize a stereochemically defined analogue.

Incorporating rigidity into the linker can be accomplished by using cyclic structures or double bonds. For example, a cyclopropyl (B3062369) or a vinyl group could be incorporated into the linker to restrict its conformational freedom. The synthesis of such analogues would require more specialized synthetic routes. While direct examples for the target compound are scarce, general principles of organic synthesis can be applied to design these modifications. researchgate.net

Stereochemical Considerations in Analogue Synthesis

The presence of a chiral center at the 2-position of the morpholine ring in this compound means that stereochemistry is a critical aspect of its analogue design and synthesis. The biological activity of enantiomers can differ significantly, making the stereospecific synthesis of analogues highly desirable.

Several strategies have been developed for the enantioselective synthesis of substituted morpholines. One approach is to start from a chiral pool material, such as an enantiomerically pure amino acid or amino alcohol. banglajol.info For example, optically pure N-allyl-β-aminoalcohols can undergo electrophile-induced cyclization to yield chiral morpholines with high diastereoselectivity. banglajol.info

Another powerful method is the use of asymmetric catalysis. For instance, asymmetric hydrogenation or asymmetric cyclization reactions can be employed to create the chiral centers in the morpholine ring with high enantiomeric excess. The use of chiral catalysts ensures that one enantiomer is formed preferentially.

The synthesis of chiral sulfonamides can also be achieved through various methods. mdpi.com For example, a chiral amine can be reacted with a sulfonyl chloride to produce a diastereomeric mixture of sulfonamides, which can then be separated by chromatography. Alternatively, a prochiral amine can be desymmetrized using a chiral reagent.

The following table highlights some approaches to stereocontrolled synthesis:

Synthetic ApproachKey FeatureOutcomeReference
Chiral pool synthesisUse of enantiomerically pure starting materialsEnantiomerically pure morpholine derivatives banglajol.info
Asymmetric catalysisUse of chiral catalysts in key bond-forming reactionsHigh enantiomeric excess of the desired stereoisomerGeneral knowledge
Diastereomeric resolutionSeparation of diastereomers formed from a chiral amineEnantiomerically pure sulfonamides mdpi.com
Palladium-catalyzed carboaminationUse of enantiopure N-Boc amino alcoholsEnantiopure cis-3,5-disubstituted morpholines nih.gov

By carefully considering and controlling the stereochemistry during the synthesis of analogues, researchers can gain a deeper understanding of the three-dimensional requirements for biological activity.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis of N Morpholin 2 Ylmethyl Methanesulfonamide Analogues Mechanistic/theoretical Focus

Correlation of Structural Features with Theoretical Interaction Profiles

Computational studies on morpholine (B109124) and its derivatives suggest that the chair conformer is energetically favorable. The orientation of the C-N and C-O bonds within the ring creates a specific electrostatic potential map, with the oxygen and nitrogen atoms acting as potential hydrogen bond acceptors. The N-H proton of a secondary morpholine, or in this case the N-H of the sulfonamide, can act as a hydrogen bond donor.

The methanesulfonamide (B31651) moiety introduces a strong electron-withdrawing sulfonyl group, which polarizes the N-H bond, enhancing its hydrogen bond donating capacity. The two sulfonyl oxygens are potent hydrogen bond acceptors. The methyl group attached to the sulfur atom contributes to the steric bulk and can participate in weaker van der Waals interactions.

The flexible methyl linker between the morpholine and methanesulfonamide groups allows for multiple rotamers, further diversifying the conformational landscape. The relative orientation of the two cyclic and linear moieties will determine the accessibility of the key interacting groups. A theoretical analysis of related methanesulfonamide structures has shown that different rotational isomers can have distinct vibrational spectra, indicating that these conformational differences are significant.

A hypothetical data table can be constructed to illustrate the potential non-covalent interactions of different structural features of N-(morpholin-2-ylmethyl)methanesulfonamide analogues.

Structural FeaturePotential Interaction TypeTheoretical Role
Morpholine OxygenHydrogen Bond AcceptorInteraction with hydrogen bond donors.
Morpholine NitrogenHydrogen Bond AcceptorInteraction with hydrogen bond donors.
Sulfonamide N-HHydrogen Bond DonorInteraction with hydrogen bond acceptors.
Sulfonyl OxygensHydrogen Bond AcceptorStrong interaction with hydrogen bond donors.
Aliphatic C-H bondsvan der Waals / HydrophobicWeaker, non-directional interactions.

Influence of Substituent Effects on Chemical Reactivity and Molecular Properties

The chemical reactivity and molecular properties of this compound analogues can be theoretically modulated by the introduction of various substituents. These effects can be understood through the principles of physical organic chemistry, such as inductive and resonance effects, which alter the electron distribution within the molecule.

Substituents on the morpholine ring can have a profound impact. Electron-donating groups (EDGs), such as alkyl groups, would be expected to increase the electron density on the ring, potentially affecting the pKa of the morpholine nitrogen and its hydrogen bond accepting capability. Conversely, electron-withdrawing groups (EWGs), such as halogens or nitro groups, would decrease the electron density, making the ring less basic and potentially influencing the conformational preferences of the ring itself.

Modification of the methanesulfonamide group, for example, by replacing the methyl group with a larger alkyl or an aryl group, would primarily induce steric effects. An aryl substituent could also introduce electronic effects through resonance. Replacing the hydrogen on the sulfonamide nitrogen with an alkyl group would remove the hydrogen bond donating capacity of this moiety, significantly altering its interaction profile.

Quantum chemical calculations on related sulfonamide and morpholine derivatives have been used to predict changes in molecular properties such as dipole moment, frontier molecular orbital energies (HOMO and LUMO), and molecular electrostatic potential. A lower HOMO-LUMO energy gap generally implies higher chemical reactivity.

The following interactive data table provides a theoretical overview of the influence of hypothetical substituents on the molecular properties of this compound analogues.

Substitution SiteSubstituent TypePredicted Effect on Electron DensityHypothesized Impact on Molecular Property
Morpholine Ring (e.g., C-5)Electron-Donating Group (e.g., -CH3)IncreaseIncreased basicity of morpholine N; potential shift in conformational equilibrium.
Morpholine Ring (e.g., C-5)Electron-Withdrawing Group (e.g., -F)DecreaseDecreased basicity of morpholine N; potential change in dipole moment.
Sulfonamide Methyl GroupAryl Group (e.g., -Ph)DelocalizationIntroduction of π-π stacking potential; altered steric profile.
Sulfonamide NitrogenAlkyl Group (e.g., -CH3)Increase (inductive)Removal of H-bond donor capability; increased lipophilicity.

Chemoinformatics and Data Mining for SAR Insights within Chemical Libraries (Excluding Biological Outcomes)

Chemoinformatics and data mining offer powerful tools for extracting structure-property relationship insights from large chemical libraries. nih.gov While often applied in the context of biological activity, these methods are equally valuable for analyzing physicochemical properties. For a hypothetical library of this compound analogues, chemoinformatic approaches could be employed to build predictive models for properties such as solubility, lipophilicity (logP), and polar surface area (PSA). nih.gov

The process would begin with the generation of a virtual library of analogues with diverse substitutions on the morpholine ring and the methanesulfonamide moiety. For each molecule in the library, a set of molecular descriptors would be calculated. These descriptors are numerical representations of the molecular structure and can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity indices), and 3D (e.g., molecular shape, surface area).

Quantitative Structure-Property Relationship (QSPR) models could then be developed by finding a mathematical correlation between the calculated descriptors and experimentally determined or computationally predicted physicochemical properties. nih.gov Machine learning algorithms, such as multiple linear regression, partial least squares, or more complex methods like random forests and neural networks, can be used to build these models. researchgate.net

For instance, a QSPR model for aqueous solubility might reveal that the number of hydrogen bond donors and acceptors, along with a descriptor for molecular size, are the most influential factors. Similarly, a model for logP might be heavily influenced by descriptors related to the nonpolar surface area.

Investigation of Molecular Interactions of N Morpholin 2 Ylmethyl Methanesulfonamide in Vitro/cellular Mechanistic Focus

Enzyme Binding and Inhibition Mechanisms at the Molecular Level

There is no available information in the scientific literature regarding the binding of N-(morpholin-2-ylmethyl)methanesulfonamide to any specific enzymes or its potential mechanisms of enzyme inhibition at the molecular level.

Receptor Interaction Studies: Ligand-Binding Dynamics and Specificity

No studies have been published that investigate the interaction of this compound with any receptors. Therefore, information on its ligand-binding dynamics and specificity is not available.

Nucleic Acid Interactions (if applicable, at a molecular level)

There is no documented evidence or research concerning the interaction of this compound with nucleic acids such as DNA or RNA.

Membrane Interaction Studies: Biophysical Aspects of Permeation

Biophysical studies examining the interaction of this compound with cell membranes and the aspects of its permeation have not been reported in the available literature.

Cellular Uptake Mechanisms and Intracellular Distribution (Mechanistic, Non-Therapeutic Context)

There are no available studies that describe the mechanisms of cellular uptake or the intracellular distribution of this compound in a non-therapeutic context.

Advanced Methodologies for the Study of N Morpholin 2 Ylmethyl Methanesulfonamide

Advanced Spectroscopic Techniques for Complex Formation Analysis

The study of non-covalent interactions and complex formation is fundamental to understanding the behavior of molecules in various chemical and biological systems. For N-(morpholin-2-ylmethyl)methanesulfonamide, advanced spectroscopic techniques can provide detailed insights into its interactions with other molecules, such as proteins or metal ions.

Fourier-transform infrared (FTIR) and FT-Raman spectroscopy are powerful tools for investigating the vibrational characteristics of molecules. nih.gov In the context of this compound, these techniques can be used to identify changes in bond vibrations upon complex formation. For instance, shifts in the characteristic stretching frequencies of the S=O and N-H bonds of the methanesulfonamide (B31651) group, or the C-O-C and C-N-C bonds of the morpholine (B109124) ring, can indicate their involvement in intermolecular interactions. nih.gov A hypothetical study investigating the interaction of this compound with a target protein might yield FTIR data as summarized in the table below.

Functional GroupWavenumber (cm⁻¹) Free CompoundWavenumber (cm⁻¹) In ComplexShift (cm⁻¹)
N-H Stretch33503325-25
C-H Stretch (aliphatic)2950-28502955-2855+5
S=O Stretch (asymmetric)13501330-20
S=O Stretch (symmetric)11601150-10
C-O-C Stretch11151110-5

Furthermore, fluorescence spectroscopy can be employed to study the binding of this compound to macromolecules like human serum albumin (HSA). tandfonline.com By monitoring changes in the fluorescence intensity of HSA upon titration with the compound, binding parameters such as the binding constant (K) and the number of binding sites (n) can be determined. This provides quantitative information about the affinity and stoichiometry of the interaction. Molecular docking studies can complement these experimental findings by providing a theoretical model of the binding mode and identifying key interacting residues. tandfonline.com

Advanced nuclear magnetic resonance (NMR) techniques, such as Saturation Transfer Difference (STD) NMR and WaterLOGSY, are invaluable for studying weak interactions between small molecules and large protein receptors. These methods can identify the specific protons of this compound that are in close proximity to the binding pocket of a protein, thereby mapping the binding epitope.

Microfluidics for Reaction Optimization and High-Throughput Synthesis of Analogues

Microfluidic technologies offer significant advantages for chemical synthesis, including reduced reagent consumption, faster reaction times, and enhanced control over reaction parameters. nih.gov The application of microfluidics to the synthesis of this compound and its analogues can accelerate the discovery of new derivatives with desired properties.

Microreactors, with their high surface-area-to-volume ratio, allow for precise temperature control and efficient mixing, which can lead to improved reaction yields and selectivity. nih.gov For the synthesis of this compound, which likely involves the reaction of 2-(aminomethyl)morpholine (B111239) with methanesulfonyl chloride, a microfluidic setup could be used to rapidly screen different reaction conditions, such as temperature, residence time, and stoichiometry of reactants.

The table below illustrates a hypothetical optimization of the final step in the synthesis of this compound using a microfluidic reactor.

EntryTemperature (°C)Residence Time (s)Molar Ratio (Amine:Sulfonyl Chloride)Yield (%)
125601:175
240601:185
360601:182
440301:178
540901:186
640601.2:192
740601:1.288

Furthermore, droplet-based microfluidics can be utilized for the high-throughput synthesis and screening of a library of this compound analogues. researchgate.net By encapsulating different starting materials in discrete droplets, a large number of reactions can be performed in parallel, significantly accelerating the drug discovery and development process.

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, the continuous synthesis of chemical compounds in a reactor, provides a scalable and often safer alternative to traditional batch processing. acs.org For the synthesis of this compound, a multi-step flow process could be designed to produce the target compound in a continuous and automated fashion.

The synthesis of substituted morpholines has been successfully demonstrated using continuous flow conditions. organic-chemistry.org For instance, a photocatalytic coupling of silicon amine protocol (SLAP) reagents with aldehydes under continuous flow has been used to produce morpholine derivatives. organic-chemistry.org A similar strategy could be envisioned for the synthesis of the 2-(aminomethyl)morpholine precursor.

A key advantage of flow chemistry is the ability to perform reactions under conditions that are not easily accessible in batch, such as high temperatures and pressures, in a safe manner due to the small reaction volumes. acs.org This can lead to faster reaction rates and novel reaction pathways. The transition from batch to flow synthesis for a key intermediate in the synthesis of this compound could be represented by the following hypothetical data.

ParameterBatch SynthesisFlow Synthesis
Reaction Temperature80 °C120 °C
Reaction Time12 hours20 minutes
Yield70%85%
Purity95%99%
Throughput10 g/day 100 g/day

Development of Analytical Methods for Detection and Quantification in Research Matrices

The development of sensitive and selective analytical methods is crucial for the detection and quantification of this compound in various research matrices, such as reaction mixtures and biological samples. High-performance liquid chromatography (HPLC) coupled with a suitable detector is a common and reliable technique for this purpose.

A reverse-phase HPLC (RP-HPLC) method could be developed using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. Detection could be achieved using a UV detector if the molecule possesses a suitable chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (MS).

For quantification in complex biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. mdpi.comresearchgate.net The development and validation of such a method would involve optimizing the chromatographic conditions to achieve good peak shape and resolution, as well as tuning the mass spectrometer parameters for optimal detection of the parent ion and its fragments.

A summary of hypothetical validation parameters for an LC-MS/MS method for the quantification of this compound in a research matrix is presented below.

ParameterResult
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Accuracy (% bias)Within ±15%
Precision (% RSD)< 15%
Recovery (%)85-115%

Such a validated method would be essential for pharmacokinetic studies and for monitoring the compound in various in vitro and in vivo research settings. nih.gov

Future Research Directions and Unexplored Academic Avenues for N Morpholin 2 Ylmethyl Methanesulfonamide

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

Currently, specific, high-yield synthetic routes for N-(morpholin-2-ylmethyl)methanesulfonamide are not well-documented in peer-reviewed journals. General methods for the synthesis of morpholine (B109124) derivatives often involve multi-step processes that may lack the desired efficiency or selectivity for this particular compound. mdpi.comasianpubs.org Future research should focus on developing novel synthetic strategies that are both efficient and stereoselective, particularly for the chiral center at the 2-position of the morpholine ring. Potential avenues for exploration could include:

Catalytic Amination: Investigating the use of transition metal catalysts to facilitate the coupling of a suitable morpholine precursor with a methanesulfonyl-containing fragment.

Ring-Opening Reactions: Exploring the ring-opening of activated aziridines or epoxides with methanesulfonamide (B31651), followed by a cyclization step to form the morpholine ring.

Flow Chemistry: Utilizing continuous flow reactors to optimize reaction conditions, improve yield, and enhance safety for key synthetic steps.

A comparative analysis of different synthetic approaches would be invaluable, and a data table summarizing the findings of such research could resemble the following hypothetical example:

Synthetic RouteKey ReagentsReaction ConditionsYield (%)Purity (%)
Route A: Reductive Amination Morpholine-2-carbaldehyde, Methanesulfonamide, NaBH(OAc)3Dichloromethane, Room Temp, 12h6592
Route B: Nucleophilic Substitution 2-(Chloromethyl)morpholine, Methanesulfonamide, K2CO3Acetonitrile (B52724), Reflux, 8h7895
Route C: Catalytic Coupling 2-(Aminomethyl)morpholine (B111239), Methanesulfonyl Chloride, Et3NTetrahydrofuran, 0°C to RT, 4h8598

Deeper Computational Modeling and Predictive Analytics for Chemical Behavior

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules. researchgate.netscilit.comnih.gov For this compound, there is a clear opportunity to apply density functional theory (DFT) and other computational methods to understand its electronic structure, conformational preferences, and potential reaction pathways. researchgate.netnih.gov Such studies could provide insights into:

Molecular Electrostatic Potential (MEP): To identify regions of the molecule that are electron-rich or electron-poor, which can predict sites for nucleophilic and electrophilic attack.

Frontier Molecular Orbitals (HOMO-LUMO): To understand the molecule's reactivity and its potential as an electron donor or acceptor.

Conformational Analysis: To determine the most stable three-dimensional structures of the molecule, which can influence its physical and chemical properties.

The results of these computational studies could be used to create predictive models for the compound's behavior in different chemical environments. A table summarizing key predicted properties could be structured as follows:

Computational MethodBasis SetPredicted PropertyValue
DFT (B3LYP) 6-311++G(d,p)HOMO Energy-7.2 eV
DFT (B3LYP) 6-311++G(d,p)LUMO Energy1.5 eV
DFT (B3LYP) 6-311++G(d,p)Dipole Moment3.8 D
Molecular Dynamics AMBERPredominant ConformerChair (equatorial substituent)

Integration with Advanced Materials Science

The unique combination of a morpholine ring and a methanesulfonamide group suggests that this compound could serve as a valuable building block for the synthesis of functional materials. nih.govresearchgate.net Its bifunctional nature allows for potential incorporation into polymers or coordination frameworks. Unexplored avenues in this area include:

Polymer Synthesis: Using the primary amine of the morpholine or the sulfonamide nitrogen as a reactive site for polymerization. The resulting polymers could exhibit interesting properties such as stimuli-responsiveness or enhanced thermal stability.

Metal-Organic Frameworks (MOFs): The morpholine and sulfonamide moieties could act as ligands for metal ions, potentially forming novel MOFs with applications in gas storage, catalysis, or sensing.

Self-Assembled Monolayers: Investigating the ability of the compound to form ordered layers on surfaces, which could be used to modify the surface properties of materials.

Investigation of its Role in Fundamental Chemical Processes and Reaction Mechanisms

A deeper understanding of the reactivity of this compound is essential for its potential application. Mechanistic studies could uncover its role in various chemical transformations. nih.govresearchgate.netcopernicus.org Key areas for investigation include:

Catalysis: Exploring the potential of the compound or its metal complexes to act as catalysts in organic reactions. The morpholine nitrogen and the sulfonamide group could participate in substrate activation or stabilization of transition states.

Reaction Kinetics: Studying the rates of reactions involving this compound to elucidate reaction mechanisms and identify rate-determining steps. researchgate.net

Intermediate in Complex Syntheses: Investigating its use as a key intermediate in the synthesis of more complex molecules, leveraging the distinct reactivity of its functional groups.

A hypothetical kinetic study could yield data that can be presented in a table like this:

ReactionReactant ConcentrationsTemperature (°C)Rate Constant (k)
N-Alkylation [Compound] = 0.1 M, [CH3I] = 0.2 M251.2 x 10^-3 M⁻¹s⁻¹
Sulfonamide Deprotonation [Compound] = 0.1 M, [NaOH] = 0.1 M255.4 x 10^2 M⁻¹s⁻¹
Oxidation of Morpholine Ring [Compound] = 0.05 M, [H2O2] = 0.1 M503.7 x 10^-5 M⁻¹s⁻¹

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare N-(morpholin-2-ylmethyl)methanesulfonamide?

  • Methodology : A common approach involves reacting morpholin-2-ylmethylamine with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvents like dichloromethane or tetrahydrofuran are typically used. Post-synthesis purification via column chromatography or recrystallization ensures high purity. Reaction progress is monitored by TLC or LC-MS .
  • Key Considerations : Control reaction temperature (0–25°C) to minimize side reactions. Confirm product identity using 1^1H/13^13C NMR and FT-IR spectroscopy.

Q. Which spectroscopic techniques are critical for characterizing N-(morpholin-2-ylmethyl)methanesulfonamide?

  • Techniques :

  • FT-IR : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1150–1300 cm1^{-1}, morpholine C-O-C vibrations).
  • NMR : 1^1H NMR confirms hydrogen environments (e.g., morpholine protons at δ 2.5–3.5 ppm), while 13^13C NMR resolves carbon backbone signals.
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
    • Validation : Compare experimental data with DFT-predicted spectra (e.g., B3LYP/6-31G* basis set) to resolve ambiguities .

Advanced Research Questions

Q. How can contradictions in crystallographic data for N-(morpholin-2-ylmethyl)methanesulfonamide derivatives be resolved?

  • Approach : Use the SHELX suite (e.g., SHELXL) for structure refinement. Key steps include:

  • Analyzing residual density maps to detect disorder or missing hydrogen atoms.
  • Cross-validating R-factors (e.g., R1<0.05R_1 < 0.05 for high-resolution data).
  • Examining hydrogen-bonding networks (e.g., O–H⋯O/N–H⋯O interactions) to verify molecular packing .
    • Case Study : In N-(2-hydroxy-5-nitrophenyl)methanesulfonamide ethanol monosolvate, ethanol-mediated hydrogen bonds stabilized the lattice, confirmed via SHELXTL .

Q. What computational strategies predict electronic properties and UV/Vis absorption spectra of N-(morpholin-2-ylmethyl)methanesulfonamide?

  • Methods :

  • DFT : Optimize geometry using PM6 or B3LYP functionals in solvent models (e.g., COSMO for water).
  • TD-DFT : Calculate electronic transitions and compare with experimental UV/Vis spectra (e.g., λmax at 250–300 nm for aromatic sulfonamides).
    • Validation : For N-(3,5-di-tert-butyl-2-hydroxyphenyl)methanesulfonamide, PM6 calculations matched experimental free energy and HOMO-LUMO gaps .

Q. How to analyze regioselectivity in alkylation or sulfonation reactions involving N-(morpholin-2-ylmethyl)methanesulfonamide?

  • Experimental Design :

  • Perform competitive reactions with varying electrophiles (e.g., benzyl bromides vs. allyl chlorides).
  • Use 19^{19}F NMR or X-ray crystallography to identify preferred sites (e.g., morpholine nitrogen vs. sulfonamide oxygen).
    • Theoretical Support : DFT-based Fukui indices predict nucleophilic/electrophilic regions. For example, steric hindrance at the morpholine ring may drive sulfonation to the methylene group .

Q. How to address polymorphic variations in N-(morpholin-2-ylmethyl)methanesulfonamide crystals?

  • Techniques :

  • Single-Crystal XRD : Compare lattice parameters (e.g., unit cell dimensions, space groups).
  • DSC/TGA : Identify thermal stability differences between polymorphs.
    • Case Study : Polymorphs of N-phenylethyl toluenesulfonamide showed distinct melting points (82–85°C vs. 90–92°C), attributed to hydrogen-bonding variations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.